Cas no 20562-03-2 (α-Chaconine)

α-Chaconine structure
α-Chaconine structure
Nome del prodotto:α-Chaconine
Numero CAS:20562-03-2
MF:C45H73NO14
MW:852.0594
MDL:MFCD09039102
CID:278006
PubChem ID:442971

α-Chaconine Proprietà chimiche e fisiche

Nomi e identificatori

    • ALPHA-CHACONINE
    • b-D-Glucopyranoside, (3b)-solanid-5-en-3-yl O-6-deoxy-a-L-mannopyranosyl-(1&reg
    • CHACONINE, ALPHA-(AS) PrintBack
    • α-CHACONINE
    • A-CHACONINE
    • A-CHACONINE FROM POTATO SPROUTS
    • A-CHACONINE WITH TLC
    • ALPA-CHACONINE
    • CHACONINE
    • CHACONINE,A
    • (3beta)-Solanid-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1→2)-O-[6-deoxy-alpha-L-mannopyranosyl-(1→4)]-beta-D-glucopyranoside
    • 5QOL0LIM81
    • beta-D-Glucopyranoside, (3beta)-solanid-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(6-deoxy-alpha-L-mannopyranosyl-(1-4))-
    • C10796
    • α-​Chaconine
    • 20562-03-2
    • MS-31576
    • BRN 0077396
    • .ALPHA.-CHACONINE [MI]
    • AKOS040760264
    • (2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
    • alpha-?Chaconine
    • DTXSID501016601
    • CHEBI:10219
    • UNII-5QOL0LIM81
    • ??-?Chaconine
    • CS-0103657
    • HY-129113
    • .BETA.-D-GLUCOPYRANOSIDE, (3.BETA.)-SOLANID-5-EN-3-YL O-6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL-(1->2)-O-(6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL-(1->4))-
    • 4-21-00-01401 (Beilstein Handbook Reference)
    • NS00094322
    • Q2947331
    • .alpha.-Chaconine
    • CCRIS 6509
    • alpha -Chaconine
    • (2S, 3R, 4R, 5R, 6S)-2-[(2R, 3S, 4S, 5R, 6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S, 2S, 7S, 10R, 11S, 14S, 15R, 16S, 17R, 20S, 23S)-10, 14, 16, 20-tetramethyl-22-azahexacyclo[12.10.0.02, 11.05, 10.015, 23.017, 22]tetracos-4-en-7-yl]oxy]-5-[(2S, 3R, 4R, 5R, 6S)-3, 4, 5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3, 4, 5-triol
    • 2-[4-hydroxy-2-(hydroxymethyl)-6-[(10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl)oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
    • (2S,3R,4R,5R,6S)-2-((2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-(((1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo(12.10.0.02,11.05,10.015,23.017,22)tetracos-4-en-7-yl)oxy)-5-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl)oxy-6-methyloxane-3,4,5-triol
    • DTXCID301474794
    • DA-50353
    • (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]-5-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
    • alpha-rhamnosyl-(1->2)-[alpha-rhamnosyl-(1->4)-]-beta-D-glucosyl-solanidine
    • alpha-rhamnosyl-(1->2)-(alpha-rhamnosyl-(1->4)-)-beta-D-glucosyl-solanidine
    • (2S,3R,4R,5R,6S)-2-((2R,3R,4S,5S,6R)-4-hydroxy-2-(hydroxymethyl)-6-(((1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo(12.10.0.02,11.05,10.015,23.017,22)tetracos-4-en-7-yl)oxy)-5-((2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl)oxy-6-methyloxane-3,4,5-triol
    • G13546
    • 2-{[4-hydroxy-2-(hydroxymethyl)-6-({10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl}oxy)-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-3-yl]oxy}-6-methyloxane-3,4,5-triol
    • TYNQWWGVEGFKRU-AJDPQWBVSA-N
    • 2-((4-hydroxy-2-(hydroxymethyl)-6-((10,14,16,20-tetramethyl-22-azahexacyclo(12.10.0.02,11.05,10.015,23.017,22)tetracos-4-en-7-yl)oxy)-5-((3,4,5-trihydroxy-6-methyloxan-2-yl)oxy)oxan-3-yl)oxy)-6-methyloxane-3,4,5-triol
    • BETA-D-GLUCOPYRANOSIDE, (3BETA)-SOLANID-5-EN-3-YL O-6-DEOXY-ALPHA-L-MANNOPYRANOSYL-(1->2)-O-(6-DEOXY-ALPHA-L-MANNOPYRANOSYL-(1->4))-
    • α-Chaconine
    • MDL: MFCD09039102
    • Inchi: 1S/C45H73NO14/c1-19-7-10-28-20(2)31-29(46(28)17-19)16-27-25-9-8-23-15-24(11-13-44(23,5)26(25)12-14-45(27,31)6)57-43-40(60-42-37(53)35(51)33(49)22(4)56-42)38(54)39(30(18-47)58-43)59-41-36(52)34(50)32(48)21(3)55-41/h8,19-22,24-43,47-54H,7,9-18H2,1-6H3/t19-,20+,21-,22-,24-,25+,26-,27-,28+,29-,30+,31-,32-,33-,34+,35+,36+,37+,38-,39+,40+,41-,42-,43+,44-,45-/m0/s1
    • Chiave InChI: TYNQWWGVEGFKRU-AJDPQWBVSA-N
    • Sorrisi: O([C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[C@@]1([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])O[H])O[H])O[H])O[C@@]1([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])O[H])O[H])[C@@]1([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])C(C1([H])[H])=C([H])C([H])([H])[C@]1([H])[C@]2([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])[C@@]1([H])C([H])([H])[C@@]1([H])[C@]2([H])[C@]([H])(C([H])([H])[H])[C@@]2([H])C([H])([H])C([H])([H])[C@]([H])(C([H])([H])[H])C([H])([H])N12
    • BRN: 0077396

Proprietà calcolate

  • Massa esatta: 851.50300
  • Massa monoisotopica: 851.50310600 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 8
  • Conta accettatore di obbligazioni idrogeno: 15
  • Conta atomi pesanti: 60
  • Conta legami ruotabili: 7
  • Complessità: 1570
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 26
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.8
  • Superficie polare topologica: 221
  • Peso molecolare: 852.1

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.37±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 228-236 °C
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • Indice di rifrazione: 1.621
  • Solubilità: Insuluble (3.9E-4 g/L) (25 ºC),
  • PSA: 220.46000
  • LogP: 1.12070

α-Chaconine Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:UN 1544
  • WGK Germania:3
  • Codice categoria di pericolo: 63
  • Istruzioni di sicurezza: 22-36/37
  • CODICI DEL MARCHIO F FLUKA:10
  • RTECS:FL6700000
  • Identificazione dei materiali pericolosi: Xn
  • Livello di pericolo:6.1(b)
  • Classe di pericolo:6.1(b)
  • Gruppo di imballaggio:III
  • Condizioni di conservazione:−20°C
  • Termine di sicurezza:6.1(b)
  • PackingGroup:III
  • Frasi di rischio:R63
  • Gruppo di imballaggio:III

α-Chaconine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
C291810-10mg
a-Chaconine
20562-03-2
10mg
$ 1757.00 2023-09-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C934630-5mg
alpha-Chaconine
20562-03-2 ≥98%
5mg
¥8,100.00 2022-09-29
TRC
C291810-5mg
a-Chaconine
20562-03-2
5mg
$ 1007.00 2023-09-08
ChromaDex Standards
ASB-00003371-005-5mg
CHACONINE, ALPHA
20562-03-2
5mg
$473.00 2023-10-25
PhytoLab
80075-500mg
α-Chaconine
20562-03-2 ≥ 95.0 %
500mg
€16520 2023-10-25
1PlusChem
1P00BDL8-1mg
ALPHA-CHACONINE
20562-03-2 99%
1mg
$437.00 2023-12-19
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
A01_569777-5mg
α-Chaconine, 98%
20562-03-2 98%
5mg
¥8400.00 2024-08-09
eNovation Chemicals LLC
Y1254820-5mg
ALPHA-CHACONINE
20562-03-2 99%
5mg
$2070 2025-02-24
Aaron
AR00BDTK-5mg
alpha-Chaconine
20562-03-2 99%
5mg
$1962.00 2025-01-23
eNovation Chemicals LLC
Y1254820-1mg
ALPHA-CHACONINE
20562-03-2 99%
1mg
$585 2025-02-25
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:20562-03-2)alpha-Chaconine
TBW01488
Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:20562-03-2)α-Chaconine
A1201545
Purezza:99%
Quantità:5mg
Prezzo ($):1053.0